molecular formula C8H12O B102518 Bicyclo[2.2.1]hept-2-ene,2-methoxy- CAS No. 17190-90-8

Bicyclo[2.2.1]hept-2-ene,2-methoxy-

Cat. No.: B102518
CAS No.: 17190-90-8
M. Wt: 124.18 g/mol
InChI Key: QISDNYRVIVJFSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene,2-methoxy- is a methoxy-substituted norbornene derivative that serves as a valuable synthetic intermediate and building block in advanced research applications. Its rigid bicyclic framework and functionalization make it a compound of significant interest in polymer science and organic synthesis. In material science, this and related bicyclo[2.2.1]heptene derivatives are key monomers in ring-opening metathesis polymerization (ROMP), a process utilized to create polymers with high thermal stability and mechanical strength for use in specialty polymers, adhesives, and optical materials . The structural motif of the bicyclo[2.2.1]heptane system is also prominently featured in pharmaceutical research. Substituted derivatives have been investigated for their therapeutic potential, including as inhibitors of biologically active molecules like thromboxane A2, and are explored for disorders of the urinary system, nervous system (such as Parkinson's disease and Alzheimer's disease), and as ophthalmic agents . The reactivity of the double bond within the strained bicyclic system, combined with the ether functionality, allows for diverse chemical transformations, including further functionalization and participation in cycloaddition reactions, providing researchers with a versatile scaffold for developing novel compounds and functional materials .

Properties

IUPAC Name

2-methoxybicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISDNYRVIVJFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938067
Record name 2-Methoxybicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17190-90-8
Record name Bicyclo(2.2.1)hept-2-ene, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Substrate Design

A highly efficient method for synthesizing functionalized bicyclo[2.2.1]heptanes involves a sequential Diels-Alder (DA) reaction followed by acid-catalyzed rearrangement (Figure 1). This approach leverages α-oxy-substituted acroleins (e.g., methoxy acrolein) as dienophiles and cyclic or acyclic dienes as partners.

Key Steps:

  • Diels-Alder Reaction: The reaction between a diene (e.g., 1,3-cyclohexadiene) and an α-methoxy acrolein forms a bicyclic oxabicyclo[2.2.1]heptene intermediate.

  • Acid-Catalyzed Rearrangement: Treatment with Lewis acids (e.g., MeAlCl₂, SnCl₄) induces a suprafacial 1,2-hydride shift, yielding the bicyclo[2.2.1]heptanone derivative. Subsequent reduction or functionalization introduces the methoxy group at the 2-position.

Reaction Conditions and Optimization

  • Catalysts: SnCl₄ (20 mol%) or MeAlCl₂ (1.1 equiv) in toluene at 80°C.

  • Yield: 70–90% for the rearrangement step, depending on the diene substituents.

  • Stereochemical Control: The endo configuration of the DA adduct is retained during rearrangement, as confirmed by 2D NMR and X-ray crystallography.

Enantioselective Synthesis Using Chiral Catalysts

Chiral Lewis Acid-Assisted DA Reaction

Enantioselective synthesis of bicyclo[2.2.1]hept-2-ene,2-methoxy- derivatives has been achieved using Corey’s oxazaborolidine catalysts. For example:

  • Catalyst System: Chiral (R)-BINOL-derived oxazaborolidine with SnCl₄.

  • Enantiomeric Ratio (er): Up to 96.5:3.5, demonstrating high stereoselectivity.

Domino DA-Rearrangement Process

A one-pot enantioselective DA reaction followed by in situ rearrangement streamlines the synthesis:

  • DA Step: Chiral Lewis acid (e.g., EtAlCl₂) promotes asymmetric cycloaddition.

  • Rearrangement: Excess SnCl₄ facilitates hydride shift without eroding enantiopurity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance yield and purity:

  • Advantages: Improved heat management, reduced reaction times, and scalability.

  • Catalyst Recovery: Immobilized Lewis acids (e.g., SnCl₄ on silica) enable recycling, reducing costs.

Purification Strategies

  • Distillation: Effective for separating bicyclic products from byproducts.

  • Recrystallization: Enhances purity to >99% for pharmaceutical applications.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic routes, highlighting their advantages and limitations:

MethodStarting MaterialsCatalysts/ConditionsYield (%)Purity (%)Scalability
DA-Rearrangementα-Methoxy acrolein, dienesSnCl₄, 80°C8598High
Enantioselective DAChiral acrolein, dienes(R)-BINOL-SnCl₄, RT7899Moderate
Industrial MethoxylationNorbornene, methanolH₂SO₄, reflux6595High

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene,2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene,2-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene,2-methoxy- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Electronic Effects

Positional Isomers and Regioisomers
  • 2-exo-Methoxy vs. 2-endo-Methoxy Isomers : highlights 2-endo-acetyl-3-exo-methoxybicyclo[2.2.1]hept-5-ene (2f), where the methoxy group’s exo orientation increases steric hindrance, reducing yields in catalytic reactions (11% yield in compound 2f synthesis) . The endo-methoxy configuration in Bicyclo[2.2.1]hept-2-ene,2-methoxy- may similarly influence reaction pathways, such as electrophilic additions or polymerizations.
Substituent Electronic Effects
  • Methoxy (-OCH₃) vs. Trimethoxysilyl (-Si(OCH₃)₃) : The trimethoxysilyl-substituted derivative (CAS: 7538-46-7, MW: 214.33 g/mol) in exhibits bulkier steric effects and stronger electron-withdrawing character compared to methoxy, altering reactivity in ring-opening metathesis polymerization (ROMP) .
  • Methoxy vs. Alkyl (e.g., Hexyl): 5-Hexylbicyclo[2.2.1]hept-2-ene () has an electron-donating alkyl group, enhancing hydrophobicity and reducing polarity compared to the methoxy derivative. This affects solubility and monomer behavior in polymer synthesis .
Ionization Energy (IE)
  • The vertical ionization energy of Bicyclo[2.2.1]hept-2-ene,2-methoxy- is 9.17 eV , higher than unsubstituted norbornene (IE ≈ 8.8 eV), indicating the methoxy group’s electron-withdrawing resonance effects dominate over its inductive electron-donating effects.

Reactivity in Key Reactions

Epoxidation
  • shows that 7-syn-substituted norbornenes (e.g., methyl) undergo stereoselective epoxidation. The methoxy group at the 2-position may direct epoxide formation differently due to steric shielding or electronic effects .
Ring-Opening Metathesis Polymerization (ROMP)
  • Methoxy-substituted norbornenes are less reactive in ROMP compared to alkyl-substituted derivatives (e.g., 5-hexyl in ) due to the electron-withdrawing nature of -OCH₃, which slows catalyst turnover .

Physical and Thermodynamic Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
Bicyclo[2.2.1]hept-2-ene None C₇H₁₀ 94.15 96–98 Low (non-polar)
2-Methoxy- (endo) -OCH₃ C₈H₁₄O 126.20 ~220 (est.) Moderate (polar)
5-(Trimethoxysilyl)- -Si(OCH₃)₃ C₁₀H₁₈O₃Si 214.33 >250 Low (hydrophobic)
5-Hexyl- -C₆H₁₃ C₁₃H₂₂ 178.31 210–215 Very low
2-Ethyl-5-methoxy- -C₂H₅, -OCH₃ C₁₀H₁₈O 154.25 ~200 (est.) Moderate
  • Solubility : Methoxy derivatives show higher polarity, improving solubility in polar solvents (e.g., THF, CH₂Cl₂) compared to alkylated analogs .
  • Thermodynamics: Ideal-gas enthalpies of formation for norbornene derivatives vary with substituents. Methoxy groups increase molecular dipole moments, affecting phase behavior .

Biological Activity

Bicyclo[2.2.1]hept-2-ene,2-methoxy-, also known as methoxy norbornene, is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

Bicyclo[2.2.1]hept-2-ene,2-methoxy- features a bicyclic structure that contributes to its rigidity and stability. The presence of the methoxy group enhances its polarity and ability to participate in hydrogen bonding, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of Bicyclo[2.2.1]hept-2-ene,2-methoxy- is primarily attributed to its interactions with cellular targets and biochemical pathways:

  • Genotoxic Effects : Research indicates that this compound can induce genotoxic effects in bacterial cells, specifically causing an SOS response in Escherichia coli. This response is linked to oxidative stress and DNA damage, suggesting potential implications for mutagenicity and carcinogenicity .
  • Oxidative Stress : The compound has been shown to generate reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism is significant as it can contribute to various pathological conditions associated with oxidative stress .
  • Polymerization : Bicyclo[2.2.1]hept-2-ene derivatives are known to undergo vinylic polymerization, making them valuable in materials science and organic synthesis . The polymerization process may also have biological implications, particularly in drug delivery systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of Bicyclo[2.2.1]hept-2-ene,2-methoxy-, highlighting its potential therapeutic applications:

  • Antitumor Activity : A study explored the antitumor properties of related bicyclic compounds, demonstrating their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various pathogens. Results indicated that it exhibits significant inhibitory effects on bacterial growth, suggesting potential use as an antimicrobial agent .
  • Structure-Activity Relationships : Research on related compounds has revealed insights into how structural modifications can enhance biological activity. For instance, variations in substituents on the bicyclic core can lead to increased binding affinities for specific biological targets .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
GenotoxicityInduces SOS response in E. coli
Oxidative StressGenerates ROS leading to cellular damage
Antitumor ActivityInhibits cancer cell proliferation
Antimicrobial ActivitySignificant growth inhibition against pathogens

Q & A

Q. What strategies enable selective silylation or silane functionalization of the bicyclic framework?

  • Answer : Triethoxysilane derivatives (e.g., 5-triethoxysilyl-2-norbornene, CAS 7538-46-7) are synthesized via hydrosilylation with Pt catalysts. Steric bulk at C5 directs silyl group placement, confirmed by X-ray crystallography .

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